Cas no 758702-51-1 (methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate)

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
- methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate
- 4H-Pyrano[3,2-c]pyridine-3-carboxylic acid, 2-amino-5,6-dihydro-7-methyl-5-oxo-6-(phenylmethyl)-4-(4-pyridinyl)-, methyl ester
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- インチ: 1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3
- InChIKey: YMNPOUCSDZJTIL-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=CC=C2)C(C)=CC2OC(N)=C(C(OC)=O)C(C3C=CN=CC=3)C1=2
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 657.8±55.0 °C(Predicted)
- 酸度系数(pKa): 4.94±0.10(Predicted)
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1765-0349-2mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-4mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-10mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-20mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-50mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-5mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-1mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-20μmol |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-15mg |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1765-0349-5μmol |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate |
758702-51-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylateに関する追加情報
Research Brief on Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate (CAS: 758702-51-1)
The compound methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate (CAS: 758702-51-1) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Recent studies have focused on its unique structural features, including the fused pyrano-pyridine core and the strategically positioned functional groups that enable diverse biological interactions.
Recent pharmacological evaluations (2023-2024) have demonstrated that this compound exhibits potent inhibitory activity against several cancer-related kinases, particularly those involved in angiogenesis and tumor proliferation. Molecular docking studies reveal that the pyridin-4-yl moiety at position 4 and the benzyl group at position 6 create optimal interactions with the ATP-binding pockets of target kinases, while the methyl ester at position 3 enhances cellular permeability.
A 2024 structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.4c00321) systematically modified various positions of this scaffold, confirming that the current configuration (758702-51-1) represents an optimal balance between potency (IC50 values in the low nanomolar range for VEGFR-2) and metabolic stability (t1/2 > 4 hours in human liver microsomes). The study also identified this compound as a lead candidate for further optimization in anti-angiogenic therapy.
From a synthetic chemistry perspective, recent advances (2023) have improved the yield of this compound through a novel one-pot multicomponent reaction involving a Knoevenagel condensation followed by intramolecular cyclization. This improved synthetic route (reported yield of 68% vs previous 42%) has facilitated larger-scale production for preclinical studies.
Current research directions (2024) focus on exploring the compound's potential in combination therapies and its application in drug-resistant cancers. Preliminary in vivo data show promising tumor growth inhibition (65-78% reduction in xenograft models) with acceptable toxicity profiles. However, further pharmacokinetic optimization may be required to address its moderate oral bioavailability (F% = 22-28 in rodent models).
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